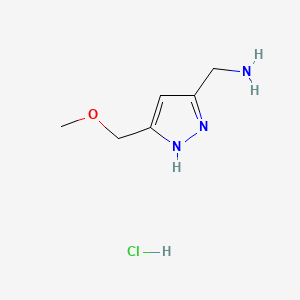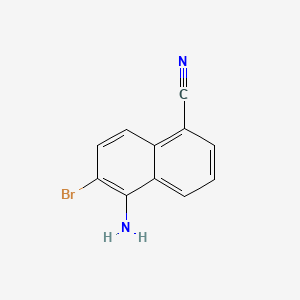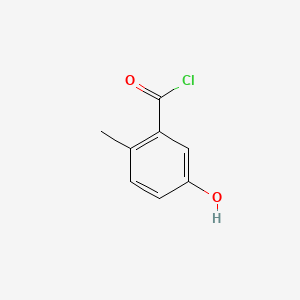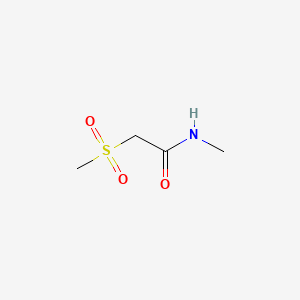
N-Methyl-2-(methylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-2-(methylsulfonyl)acetamide” is a chemical compound with the molecular formula C4H9NO3S . It has a molecular weight of 151.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) . The SMILES string representation is S(=O)(CC(=O)NC)C . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-Methyl-2-(methylsulfonyl)acetamide derivatives have been synthesized and evaluated for their biological activities. For instance, a series of methylsulfonyl and sulfamoyl acetamides were synthesized and shown to selectively inhibit the cyclooxygenase-2 (COX-2) isoform, demonstrating good COX-2 inhibition and desirable analgesic activity in vivo (Consalvi et al., 2015). This research highlights the potential of these compounds in the development of new analgesic drugs.
Antioxidant Activities
Acetamidomethylsulfonyl bis heterocycles have been synthesized and tested for their antioxidant activity. Compounds such as oxazolyl-1,3,4-oxadiazoles, thiazolyl-1,3,4-oxadiazoles, and imidazolyl-1,3,4-oxadiazoles showed excellent radical-scavenging activity, with some displaying greater activity than the standard ascorbic acid, suggesting potential applications in oxidative stress-related conditions (Mahaboob Basha et al., 2013).
Antimicrobial Evaluation
Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Darwish et al., 2014).
Molecular Docking and Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were synthesized and evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Some compounds demonstrated good activity, highlighting the importance of structure-activity relationships and molecular docking in developing enzyme inhibitors (Virk et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-5-4(6)3-9(2,7)8/h3H2,1-2H3,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDEYYRNRRCHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)
![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)
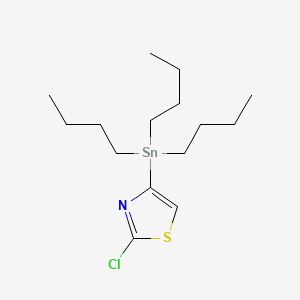

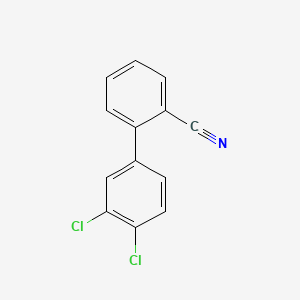
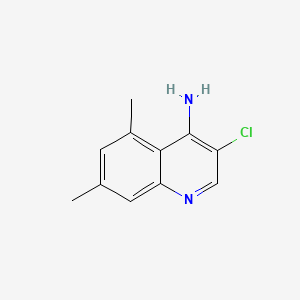
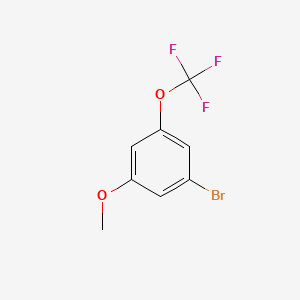

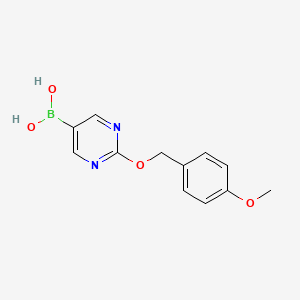

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
